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molecular formula C16H25N5O4 B8294447 Hexanoic acid, 4-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-(hydroxymethyl)butyl ester CAS No. 97845-82-4

Hexanoic acid, 4-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-(hydroxymethyl)butyl ester

Cat. No. B8294447
M. Wt: 351.40 g/mol
InChI Key: JRXAKPGLXUYUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075445

Procedure details

To a solution of N2 -monomethoxytrityl-9-(4-monomethoxytrityloxy-3-hydroxymethylbut-1-yl)guanine (0.72 g, 0.9 mmol) in pyridine (4 ml) was added hexanoyl chloride (0.38 ml, 2.7 mmol) and the solution was stirred for 20 minutes. The mixture was precipitated in water (40 ml) and the resulting precipitate was stirred in 80% acetic acid (10 ml) at 80° for 45 minutes. The solvent was removed and the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 5:1) to afford 9-(4-hexanoyloxy-3-hydroxymethylbut-1-yl)guanine (0.12 g, 38%), m p. 179°-181° C.; νmax 2960, 2930, 1730, 1690, 1630, and 1600 cm-1 : δH [(CD3)2SO] 0.84 (3 H, t, J 6.9 Hz, CH3), 1.24 (4 H, m, CH3 (CH2)2), 1.50 (2 H, quintet, J 7.3 Hz, CH2CH2CO), 1.6-1.8 (3 H, m, 2'-H and 3'-H), 2.26 (2 H, t, J 7.3 Hz, CH2CO), 3.40 (2 H, t, J 5 Hz, D2O exchange leaves d, CH2OH), 3.9-4.1 (4 H, m, 1'-H and CH2OCO), 4.60 (1 H, t, J 5.1 Hz, D2O exchangeable, 2-NH2), 7.67 (1 H, s, 8-H), and 10.49 (1 H, s, D2O exchangeable, 1-H); (Found: C, 52.63; H, 6.91; N, 18.75%; C16H25N5O4 requires: C, 54.69; H, 7.17; N, 19.93%).
Name
N2 monomethoxytrityl-9-(4-monomethoxytrityloxy-3-hydroxymethylbut-1-yl)guanine
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N#N.CO[N:5](C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:6]1[NH:7][C:8](=[O:43])[C:9]2[N:10]=[CH:11][N:12]([CH:15](OC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:16][CH:17]([CH2:21][OH:22])[CH2:18][O:19][CH3:20])[C:13]=2[N:14]=1.C(Cl)(=[O:69])CCCCC.N1[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=1>>[C:20]([O:19][CH2:18][CH:17]([CH2:21][OH:22])[CH2:16][CH2:15][N:12]1[CH:11]=[N:10][C:9]2[C:8](=[O:43])[NH:7][C:6]([NH2:5])=[N:14][C:13]1=2)(=[O:69])[CH2:72][CH2:73][CH2:74][CH2:75][CH3:76] |f:0.1|

Inputs

Step One
Name
N2 monomethoxytrityl-9-(4-monomethoxytrityloxy-3-hydroxymethylbut-1-yl)guanine
Quantity
0.72 g
Type
reactant
Smiles
N#N.CON(C=1NC(C=2N=CN(C2N1)C(CC(COC)CO)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was precipitated in water (40 ml)
STIRRING
Type
STIRRING
Details
the resulting precipitate was stirred in 80% acetic acid (10 ml) at 80° for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCCCC)(=O)OCC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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